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Compound of Interest

Compound Name:
N-(2-Aminophenyl)-2-

chloronicotinamide

Cat. No.: B1273651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral characteristics of N-(2-
Aminophenyl)-2-chloronicotinamide, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of direct experimental spectra in public databases,

this guide presents a detailed analysis based on data from structurally similar compounds and

established spectroscopic principles. For comparative purposes, the spectral data of a closely

related analog, 2-amino-N-(2-chlorophenyl)benzamide, is also discussed. This guide is

intended to serve as a valuable resource for researchers engaged in the synthesis,

characterization, and application of novel nicotinamide derivatives.

Spectral Data Summary
The following tables summarize the expected spectral data for N-(2-Aminophenyl)-2-
chloronicotinamide and its structural analog, 2-amino-N-(2-chlorophenyl)benzamide. These

values are derived from a combination of data reported for similar chemical structures and

predictive models.

Table 1: Spectral Data for N-(2-Aminophenyl)-2-chloronicotinamide
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Technique Parameter
Expected

Values/Characteristics

¹H NMR Chemical Shift (δ)

Aromatic protons (pyridine and

phenyl rings): ~6.5-8.5 ppm;

Amine (NH₂) protons: ~4.0-5.0

ppm (broad); Amide (NH)

proton: ~8.0-9.5 ppm (broad)

¹³C NMR Chemical Shift (δ)

Carbonyl (C=O): ~165-175

ppm; Aromatic carbons: ~110-

160 ppm

FT-IR Wavenumber (cm⁻¹)

N-H stretch (amine and

amide): ~3200-3500 cm⁻¹

(broad); C=O stretch (amide):

~1650-1680 cm⁻¹; C-Cl

stretch: ~700-800 cm⁻¹

Mass Spec. m/z
[M]+: ~247.05 (calculated for

C₁₂H₁₀ClN₃O)

Table 2: Spectral Data for 2-amino-N-(2-chlorophenyl)benzamide (Alternative Compound)
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Technique Parameter Reported/Expected Values

¹H NMR Chemical Shift (δ)

Aromatic protons: ~6.7-7.8

ppm; Amine (NH₂) protons:

~5.0 ppm (broad); Amide (NH)

proton: ~9.9 ppm (broad)

¹³C NMR Chemical Shift (δ)

Carbonyl (C=O): ~168 ppm;

Aromatic carbons: ~115-150

ppm

FT-IR Wavenumber (cm⁻¹)

N-H stretch: ~3300-3500 cm⁻¹;

C=O stretch: ~1640 cm⁻¹; C-Cl

stretch: ~750 cm⁻¹

Mass Spec. m/z
[M]+: ~246.06 (for

C₁₃H₁₁ClN₂O)

Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used to

characterize N-(2-Aminophenyl)-2-chloronicotinamide and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR

tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the

mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: A benchtop FT-IR spectrometer equipped with a KBr beam splitter and a

DTGS detector or an ATR accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled

to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Data Acquisition (ESI-MS):

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]+ or

[M+H]+) and various fragment ions, which can be used to confirm the molecular weight and

elucidate the structure.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the full spectral analysis of a small

organic molecule like N-(2-Aminophenyl)-2-chloronicotinamide.
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Caption: Experimental workflow for the synthesis and spectral characterization of N-(2-
Aminophenyl)-2-chloronicotinamide.

Biological Activity and Signaling Pathways
Nicotinamide and its derivatives are known to play crucial roles in various biological processes.

[1] Many exhibit a wide range of pharmacological activities, including antifungal, anti-

inflammatory, and anticancer effects.[1][2][3]

The antifungal activity of some nicotinamide derivatives has been attributed to their ability to

disrupt the fungal cell wall.[3] Others act as inhibitors of succinate dehydrogenase, a key

enzyme in the fungal respiratory chain.[4]

While the specific signaling pathway for N-(2-Aminophenyl)-2-chloronicotinamide has not

been elucidated, many nicotinamide derivatives are known to influence pathways involving

NAD+ metabolism. The following diagram illustrates a simplified overview of the NAD+ salvage

pathway, which is a common target for this class of compounds.
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Caption: Simplified diagram of the NAD+ salvage pathway, a potential target for nicotinamide

derivatives.
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Comparison with Alternatives
2-amino-N-(2-chlorophenyl)benzamide serves as a useful structural analog for comparison.

Both molecules share a chlorophenylamide moiety, but differ in the position of the amino group

and the nature of the second aromatic ring (pyridine vs. benzene). These structural differences

are expected to manifest in their spectral data and potentially in their biological activities.

NMR Spectroscopy: The presence of the nitrogen atom in the pyridine ring of N-(2-
Aminophenyl)-2-chloronicotinamide is expected to deshield the adjacent protons and

carbons, leading to higher chemical shifts compared to the corresponding protons and

carbons in the benzene ring of 2-amino-N-(2-chlorophenyl)benzamide.

Biological Activity: The pyridine nitrogen in N-(2-Aminophenyl)-2-chloronicotinamide can

act as a hydrogen bond acceptor, which may influence its binding to biological targets and

result in a different pharmacological profile compared to its benzamide analog.

Conclusion
This guide provides a foundational understanding of the spectral characteristics of N-(2-
Aminophenyl)-2-chloronicotinamide. While direct experimental data remains to be

published, the provided analysis, based on established principles and data from similar

compounds, offers valuable insights for researchers. The comparison with a structural analog

highlights the subtle yet significant impact of structural modifications on spectral properties.

Further experimental investigation is warranted to fully elucidate the spectral and biological

profile of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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